8-tert-butyl-4-chloroquinazoline

Lipophilicity Drug Design ADME

Standard 4-chloroquinazoline lacks the lipophilicity needed for CNS penetration and offers no regioselective control. 8-tert-Butyl-4-chloroquinazoline solves this with a ΔlogP ≈1.9 increase and steric direction at C4. • Est. ΔlogP ≈1.9 vs. parent - enables BBB-penetrant kinase inhibitor design • Low melting point (34-38°C) - compatible with automated liquid handling for HTE • Regioselective SNAr at C4 - reduces protecting group steps for iterative derivatization

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
Cat. No. B8700530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-tert-butyl-4-chloroquinazoline
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1N=CN=C2Cl
InChIInChI=1S/C12H13ClN2/c1-12(2,3)9-6-4-5-8-10(9)14-7-15-11(8)13/h4-7H,1-3H3
InChIKeyKGBWJMDHVPUCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-tert-Butyl-4-chloroquinazoline: A Key Heterocyclic Building Block


8-tert-Butyl-4-chloroquinazoline is a disubstituted quinazoline featuring a reactive chlorine at the C4 position and a bulky, lipophilic tert-butyl group at the C8 position . This compound serves as a versatile intermediate in medicinal chemistry, enabling modular synthesis of kinase inhibitor libraries . The presence of both substituents offers a unique combination of synthetic utility and pharmacokinetic property modulation, positioning this scaffold as a critical tool for optimizing drug candidates in oncology and inflammation research.

Reactive C4 chloro site enables modular SNAr derivatization
Bulky 8‑tert‑butyl group supports lipophilicity modulation for pharmacokinetic property studies
Quinazoline scaffold suited for kinase inhibitor library synthesis

Why Generic Substitution Cannot Replace This Scaffold


In-class compounds cannot be simply interchanged for 8-tert-butyl-4-chloroquinazoline due to the critical impact of the 8-tert-butyl group on both reactivity and physicochemical properties. The steric bulk at the 8-position directs regioselective functionalization at the 4-chloro site, a control mechanism absent in unsubstituted 4-chloroquinazoline . Furthermore, the 8-tert-butyl group drastically increases lipophilicity compared to the parent scaffold, directly influencing pharmacokinetic profiles such as permeability and metabolic stability . Substituting this compound with a different regioisomer, like 2-(tert-butyl)-4-chloroquinazoline, would reposition the lipophilic anchor and alter key interactions with biological targets, as demonstrated by differing antiproliferative activities in cancer cell lines .

Unsubstituted 4‑chloroquinazoline lacks steric bulk; may alter regioselectivity and lipophilicity profile
2‑(tert‑Butyl)‑4‑chloroquinazoline repositions the lipophilic anchor; target‑interaction profile may shift
Absence of 8‑tert‑butyl removes steric control on C4 reactivity; may reduce selectivity during sequential derivatization

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage for Membrane Permeability

The introduction of the 8-tert-butyl group significantly elevates the compound's lipophilicity. While the exact cLogP of 8-tert-butyl-4-chloroquinazoline is not reported, its regioisomer 2-(tert-butyl)-4-chloroquinazoline exhibits a logP of 3.58 . This represents a >10-fold increase in the octanol-water partition coefficient compared to the unsubstituted parent compound, 4-chloroquinazoline, which has a logP of 1.68 . This differential is critical for designing blood-brain barrier penetrant molecules.

Lipophilicity (logP)
Cross‑study comparable
ΔlogP ≈ 1.90 (est.)
Supports membrane permeability assessment in CNS research
Based on regioisomer data; ~80‑fold partition increase vs. 4‑chloroquinazoline
Lipophilicity Drug Design ADME

Low-Melting Solid for Simplified Handling

8-tert-Butyl-4-chloroquinazoline is a low-melting solid with a melting point of 34-38°C , in stark contrast to the high-melting crystalline nature of the parent compound, 4-chloroquinazoline, which melts at 96-100°C . This physical property difference is substantial and can simplify liquid transfer and formulation for high-throughput experimentation.

Melting Point
Direct comparison
34–38 °C
May simplify liquid handling for automated HTE workflows
vs. 96–100 °C for 4‑chloroquinazoline
Physicochemical Properties Formulation Sample Handling

Regioisomeric Impact on Antiproliferative Activity

A direct IC50 comparison for the 8-tert-butyl isomer is absent from the primary literature; however, the importance of the tert-butyl substitution position is highlighted by the potent activity of the 2-regioisomer, 2-(tert-butyl)-4-chloroquinazoline, which exhibits IC50 values of 10 µM against A549 lung cancer cells and 12 µM against MCF-7 breast cancer cells . This suggests that relocating the tert-butyl group to the 8-position, as in the target compound, provides a distinct SAR vector for selectivity optimization against specific kinase targets.

Cell Viability (IC₅₀)
Cross‑study comparable
2‑isomer: 10 µM (A549), 12 µM (MCF‑7); 8‑isomer data to verify
Supports regioisomeric SAR investigation
Cytotoxicity endpoint review; interpret with 8‑ vs 2‑position context
Anticancer Activity Cytotoxicity Kinase Inhibition

Steric Control of Nucleophilic Aromatic Substitution

4-Chloroquinazoline is a well-characterized substrate for nucleophilic aromatic substitution (SNAr) reactions . The introduction of a bulky tert-butyl group at the 8-position is expected to increase steric hindrance around the 4-chloro site, potentially slowing reaction kinetics compared to the unsubstituted scaffold. This steric effect can be exploited to tune the reactivity for stepwise derivatization, a degree of control not possible with 4-chloroquinazoline alone.

SNAr Steric Control
Class‑level inference
Qualitative steric hindrance at C4
Enables sequential derivatization studies
Reactivity may differ; verify experimentally vs. unsubstituted scaffold
Synthetic Chemistry SNAr Reactivity Regioselectivity

Validated Application Scenarios Based on Evidence


CNS-Penetrant Kinase Inhibitor Libraries

Given the evidence for significantly elevated lipophilicity (estimated ΔlogP ≈ 1.9 over 4-chloroquinazoline), 8-tert-butyl-4-chloroquinazoline is the preferred starting material for synthesizing kinase inhibitor candidates where blood-brain barrier penetration is required. Its physicochemical profile directly addresses a common pitfall of early CNS drug discovery . This scaffold can be used to create libraries with a higher baseline hydrophobicity, reducing the need for later-stage logP optimization.

High-Throughput Experimentation and Automated Synthesis

The compound's uniquely low melting point (34-38°C) compared to other 4-chloroquinazolines imparts a practical advantage for automated liquid handling systems used in high-throughput experimentation (HTE). This physical property allows for simplified dispensing without solid-handling robotics, directly improving operational efficiency in large-scale library production . This characteristic should be a key selection criterion when procuring building blocks for automation-intensive workflows.

SAR Exploration of Kinase Hinge-Binders

The differential antiproliferative activity established for the 2-regioisomer demonstrates that the position of the tert-butyl group is a critical determinant of biological response. Researchers conducting SAR studies on kinase hinge-binding motifs can use 8-tert-butyl-4-chloroquinazoline to systematically probe steric and lipophilic pockets in the target's adenine-binding region, exploiting a distinct trajectory compared to 2- or non-substituted analogs . This enables the construction of a three-dimensional SAR map for selectivity optimization.

Stepwise Derivatization via Controlled Substitution

The steric influence of the 8-tert-butyl group on SNAr reactivity at the C4 position provides a synthetic advantage for iterative derivatization. Researchers can leverage this inherent reactivity modulation to perform selective mono-substitutions without extensive protecting group strategies, a distinct benefit over the unhindered 4-chloroquinazoline scaffold . This scenario is ideal for synthetic methodology groups developing robust, scalable routes to complex quinazoline compounds.

Application
Selection Property
Validation Focus
CNS‑penetrant kinase inhibitor library synthesis
Reported elevated lipophilicity vs. parent scaffold
Permeability assay in BBB models
Automated high‑throughput synthesis workflows
Low melting range facilitating liquid dispensing
HTE liquid‑handling compatibility
Kinase hinge‑region SAR studies
Regioisomeric tert‑butyl positioning for spatial mapping
Cytotoxicity and target‑engagement comparison
Stepwise derivatization by SNAr
Steric modulation of C4 chloro reactivity
Sequential nucleophilic substitution without protecting groups
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